Welcome to the BenchChem Online Store!
molecular formula C4H6N6O B8654521 2,4,5-Pyrimidinetriamine,6-nitroso-

2,4,5-Pyrimidinetriamine,6-nitroso-

Cat. No. B8654521
M. Wt: 154.13 g/mol
InChI Key: DEXIPYICBJPUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04167633

Procedure details

In a 500-gallon glasslined reactor, crude damp triaminopyrimidine was dissolved in 150 gallons of deionized water with the aid of 117 pounds of acetic acid. HPLC assay showed 137 pounds of triaminopyrimidine in solution. The solution was cooled to 8° C. and treated with 80 pounds of sodium nitrite in 45 gallons of deionized water over a period of 13 minutes, with full refrigeration on the reactor jacket. A dense granular slurry of nitrosotriaminopyrimidine formed during the next 15 minutes as the temperature rose to 13° C. Analysis showed less than 0.1% of the triaminopyrimidine remaining unreacted in the filtrate, and a sample of the slurry was taken for small scale experiments. It remained a stable slurry under refrigeration for several days. The remainder of the slurry was reduced in situ to tetraaminopyrimidine sulfite by reaction with 382 pounds of sodium dithionite, filtered hot and chilled to 0°-5° C. to precipitate 609 pounds of damp cake, containing 186 pounds of tetraaminopyrimidine sulfite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.C(O)(=O)C.[N:14]([O-])=[O:15].[Na+]>O>[N:14]([C:7]1[N:6]=[C:5]([NH2:8])[N:4]=[C:3]([NH2:9])[C:2]=1[NH2:1])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=O)C1=C(C(=NC(=N1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.